Necrostatin-7
Overview
Description
Necrostatin-7 (Nec-7) is a potent inhibitor of necroptosis, a regulated caspase-independent necrotic cell death pathway . It is distinct from apoptosis and does not inhibit RIP1 kinase . The empirical formula of Nec-7 is C16H10FN5OS2 .
Molecular Structure Analysis
Necrostatin-7 has a molecular weight of 371.41 . Its molecular structure involves a combination of several functional groups, including fluorophenyl, pyrazol, thiazolyl, and thiazolidinone . Molecular docking analysis revealed that it targets RIPK1 by forming two hydrogen bonds at residues D156 and F28 of RIPK1 .
Physical And Chemical Properties Analysis
Necrostatin-7 is a yellow to tan powder . It is soluble in DMSO and ethanol . The storage temperature is 2-8°C .
Scientific Research Applications
Antioxidant Activities
Necrostatin-1, a compound related to Necrostatin-7, has been found to have potential antioxidant activities . It has been shown to reduce reactive oxygen species (ROS) production . The antioxidant effects of necroptosis inhibitors, including Necrostatin-1, were quantified by performing a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay .
Radical Scavenging
Necrostatin-1 and its related compounds have been found to exhibit direct radical scavenging ability against superoxide anions, independent of RIP1 inhibition . This suggests that these compounds may have potential applications in conditions where radical scavenging is beneficial .
Necroptosis Inhibition
Necrostatin-1, a compound related to Necrostatin-7, is known to inhibit receptor-interacting protein (RIP) 1 kinase, which suppresses necroptosis . This has led to its use as a chemical tool to study the roles of RIP1 kinase and necroptosis in cellular pathways and pathological conditions .
Therapeutic Applications
Necrostatin-1 is attracting attention as a potential therapeutic agent against various diseases where necroptosis is thought to act as a contributing factor . These diseases include acute lung injury, chronic obstructive pulmonary disease, acute kidney injury, nonalcoholic fatty liver, and neurodegenerative disease .
Ferroptosis Prevention
Necrostatin-1 has been found to prevent ferroptosis in a RIPK1- and IDO-independent manner in hepatocellular carcinoma . This suggests that Necrostatin-1 and potentially related compounds like Necrostatin-7 could have applications in preventing cell death due to ferroptosis .
Tumor Immunity Regulation
Necrostatin-1 also inhibits indoleamine 2,3-dioxygenase (IDO) to regulate tumor immunity . This suggests potential applications of Necrostatin-1 and related compounds in cancer treatment .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGLNVGTJLIRV-KBEFMPHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361283 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Necrostatin-7 | |
CAS RN |
351062-08-3 | |
Record name | STK763743 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 351062-08-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Necrostatin-7 exert its cardioprotective effects?
A1: Necrostatin-7 is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that Necrostatin-7 administration prior to permanent coronary occlusion in rats led to:
- Reduced infarct size and scar length in the left ventricle: This suggests Necrostatin-7 may limit the extent of myocardial damage following coronary occlusion. [, , ]
- Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]
Q2: What is known about the Structure-Activity Relationship (SAR) of Necrostatin-7 and its analogs?
A2: While the provided abstracts don't delve into the specific SAR of Necrostatin-7, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7." [] This suggests ongoing research focusing on understanding how modifications to the Necrostatin-7 structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.
Q3: What are the potential in vivo applications of Necrostatin-7 based on the current research?
A3: The research primarily highlights the potential of Necrostatin-7 as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:
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